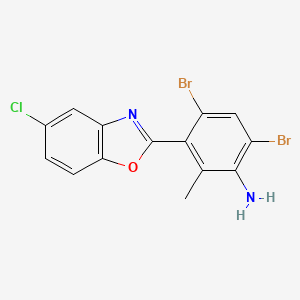
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Chlorination: The addition of a chlorine atom to the benzoxazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of bromine or chlorine atoms to hydrogen.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial agents: Potential use in developing new antibiotics.
Enzyme inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug development: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
4,6-dibromo-2-methylaniline: Lacks the benzoxazole moiety.
3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms.
Uniqueness
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, as well as the benzoxazole moiety. This combination of functional groups imparts specific chemical and biological properties that are distinct from similar compounds.
特性
分子式 |
C14H9Br2ClN2O |
|---|---|
分子量 |
416.49 g/mol |
IUPAC名 |
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-12(8(15)5-9(16)13(6)18)14-19-10-4-7(17)2-3-11(10)20-14/h2-5H,18H2,1H3 |
InChIキー |
RMNVAXUUTADJGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
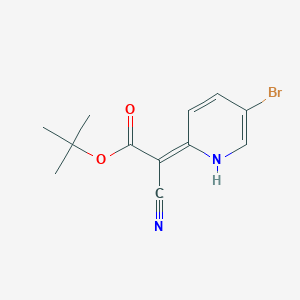
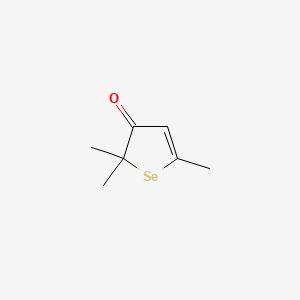
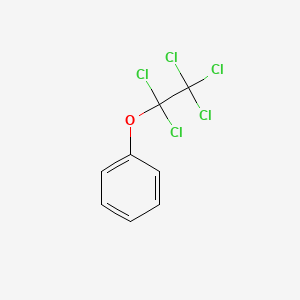


![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
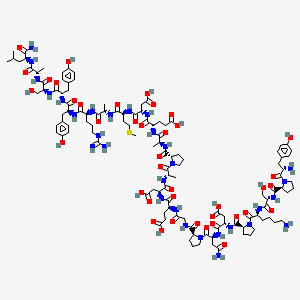
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
